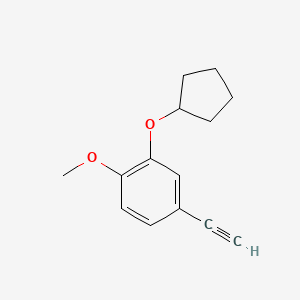
Benzoic acid, 4-formyl-2-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-formyl-2-iodo-, also known as 4-formyl-2-iodobenzoic acid, is a derivative of benzoic acid. This compound is characterized by the presence of a formyl group (-CHO) at the 4-position and an iodine atom at the 2-position on the benzene ring. It is a white crystalline powder with limited solubility in water but can dissolve in organic solvents like dimethylformamide (DMF).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-2-iodobenzoic acid typically involves the iodination of 4-formylbenzoic acid. One common method is the Sandmeyer reaction, where 4-formylbenzoic acid is first converted to its diazonium salt, which is then treated with potassium iodide to introduce the iodine atom at the 2-position.
Industrial Production Methods
Industrial production methods for 4-formyl-2-iodobenzoic acid are not widely documented, but they likely involve similar iodination reactions on a larger scale, utilizing efficient and cost-effective reagents and conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The iodine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium azide (NaN₃) or other nucleophiles in the presence of a catalyst.
Major Products
Oxidation: 4-carboxy-2-iodobenzoic acid.
Reduction: 4-hydroxymethyl-2-iodobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
4-formyl-2-iodobenzoic acid is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: As a probe in biochemical assays to study enzyme activities.
Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.
Industry: Used in the synthesis of dyes and polymers.
Mécanisme D'action
The mechanism of action of 4-formyl-2-iodobenzoic acid involves its reactivity due to the presence of both the formyl and iodine groups. The formyl group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These functional groups make it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-formylbenzoic acid: Lacks the iodine atom, making it less reactive in substitution reactions.
2-iodobenzoic acid: Lacks the formyl group, limiting its use in nucleophilic addition reactions.
4-carboxy-2-iodobenzoic acid: An oxidized form of 4-formyl-2-iodobenzoic acid.
Uniqueness
4-formyl-2-iodobenzoic acid is unique due to the presence of both the formyl and iodine groups, which allows it to participate in a wider range of chemical reactions compared to its analogs.
Propriétés
Numéro CAS |
1289063-24-6 |
|---|---|
Formule moléculaire |
C8H5IO3 |
Poids moléculaire |
276.03 g/mol |
Nom IUPAC |
4-formyl-2-iodobenzoic acid |
InChI |
InChI=1S/C8H5IO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4H,(H,11,12) |
Clé InChI |
ZEWOKEHPPSECGA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C=O)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-bromo-2-fluorophenyl)methyl]oxan-4-amine](/img/structure/B12081912.png)

![1-Piperidinecarboxylic acid, 3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-[(triphenylmethoxy)methyl]-, phenylmethyl ester, (3R,4R,5S)-](/img/structure/B12081936.png)



![1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B12081955.png)

![Bicyclo[3.2.2]nonane](/img/structure/B12081968.png)

![2'-Imino-2'H-dispiro[cyclopentane-1,3'-imidazo[1,5-a]imidazole-7',1''-cyclopentan]-5'(6'H)-one](/img/structure/B12081993.png)



